
4-Chloro-1H-inden-2(3H)-one
Overview
Description
4-Chloro-1H-inden-2(3H)-one (CAS 74124-90-6) is a chloro-substituted indenone derivative with the molecular formula C₉H₇ClO and a molecular weight of 166.60 g/mol . This bicyclic compound features a ketone group at position 2 and a chlorine substituent at position 4 of the indene backbone. It is typically stored under dry conditions at 2–8°C and is classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Biological Activity
4-Chloro-1H-inden-2(3H)-one, with the chemical formula C9H7ClO and CAS number 74124-90-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound features a chloro substituent on an indene ring system. Its structural characteristics make it a candidate for various chemical modifications, which can enhance its biological properties.
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a range of biological activities. Notably, studies have focused on its potential as an antileishmanial agent and its interactions with various biological targets.
Antileishmanial Activity
A significant study evaluated the antileishmanial efficacy of derivatives synthesized from this compound. Among these derivatives, certain compounds demonstrated promising in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis. For instance, compound 5m showed a CC50 value of 65.11 μM and an IC50 of 8.36 μM against intracellular amastigotes, indicating substantial antileishmanial potential .
Table 1: Biological Activity of Selected Derivatives
Compound | CC50 (μM) | IC50 (μM) | SI (Selectivity Index) |
---|---|---|---|
5m | 65.11 | 8.36 | 7.79 |
5n | - | 7.42 | - |
7a | - | 8.75 | - |
The mechanism underlying the antileishmanial activity of these compounds involves inhibition of Leishmania donovani topoisomerase I (LDTop1), a critical enzyme for DNA replication and transcription in the parasite. Molecular docking studies have shown that compound 5m binds effectively to the active site of LDTop1, exhibiting favorable docking scores that correlate with its biological activity .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that compound 5m inhibited more than 85% of both stages of L. donovani parasites. Further pharmacokinetic studies indicated that this compound remained stable under various conditions, suggesting it could be a viable candidate for further development .
- In Vivo Studies : In vivo evaluations in Balb/c mice showed significant reductions in liver and spleen parasite burdens when treated with compound 5m, reinforcing its potential as an effective therapeutic agent against leishmaniasis .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
4-Chloro-1H-inden-2(3H)-one has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. A specific derivative demonstrated an EC50 value of 0.28 µM against a human cancer cell line, indicating potent activity .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit enzymes associated with neurodegenerative diseases. Notably, it has shown promise in inhibiting acetylcholinesterase (AChE), which is linked to Alzheimer's disease. The binding affinity of this compound to AChE was assessed, revealing significant inhibition compared to control compounds .
Materials Science
Novel Material Development
In materials science, this compound is explored for its potential in developing novel materials with unique electronic or optical properties. Its chemical properties allow it to be incorporated into polymers and other materials, enhancing their functionality.
Biological Studies
Researchers are investigating the biological activity of this compound, particularly its therapeutic effects in various disease models. The fluorine atom's presence in similar compounds has been noted to enhance stability and lipophilicity, which are desirable traits in drug development .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative activity of derivatives of this compound against human cancer cell lines. The results indicated varying degrees of activity, with some derivatives exhibiting EC50 values as low as 0.28 µM, showcasing their potential as anticancer agents .
Case Study 2: AChE Inhibition
In another study focusing on enzyme inhibition, several compounds were assessed for their AChE inhibitory activity. Modifications to the structure of this compound were found to enhance its inhibitory potency, underscoring the importance of structure-activity relationships in drug design .
Table 1: Antiproliferative Activity of Derivatives
Compound | EC50 (µM) | % Activation |
---|---|---|
4-Chloro-Indenone Derivative A | 0.28 ± 0.03 | 190 ± 32 |
4-Chloro-Indenone Derivative B | 0.36 ± 0.09 | 195 ± 15 |
Control Compound | >10 | IA |
Note: IA indicates inactive.
Table 2: Enzyme Inhibition Studies
Compound | AChE Inhibition (%) |
---|---|
This compound | Significant |
Control Compound | Baseline |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Chloro-1H-inden-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of indene derivatives followed by chlorination. For example, chlorination of 1H-inden-2(3H)-one using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) in dichloromethane or DMF. Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of chlorinating agents to minimize byproducts like polychlorinated derivatives . Purity is confirmed through melting point analysis and HPLC (≥95% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–210 ppm). DEPT-135 experiments distinguish CH₂ and CH₃ groups in the indenone scaffold .
- IR Spectroscopy : Confirm the C=O stretch (~1700 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 180.0234 for C₉H₅ClO) .
Q. How are crystallographic data analyzed to resolve ambiguities in molecular geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data is processed using SHELXL for structure refinement . Discrepancies in bond lengths or angles are resolved by comparing experimental data with density functional theory (DFT)-optimized geometries. WinGX and ORTEP visualize anisotropic displacement parameters and validate hydrogen bonding networks . Reference crystallographic entries in the Cambridge Structural Database (CSD) ensure consistency .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Molecular Operating Environment (MOE) software models frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-3 position in the indenone ring shows high electrophilicity due to conjugation with the carbonyl group. Solvent effects are simulated using COSMO-RS to predict regioselectivity in DMSO or toluene .
Q. What strategies address contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies in tautomeric forms (e.g., keto-enol equilibria) are resolved by variable-temperature NMR (VT-NMR) and SCXRD at low temperatures (100 K). For instance, enol content increases in polar solvents like DMSO-d₆, while SCXRD in non-polar solvents (hexane) stabilizes the keto form . Cross-validation with IR spectroscopy (O-H stretches at ~3200 cm⁻¹) confirms tautomeric shifts .
Q. How to design experiments to study the stability of this compound under oxidative or photolytic conditions?
- Methodological Answer :
- Oxidative Stability : Expose the compound to H₂O₂ or mCPBA in acetonitrile. Monitor degradation via GC-MS and quantify intermediates (e.g., chlorinated quinones) using calibration curves .
- Photolytic Studies : Use a UV chamber (λ = 254 nm) and track photodegradation kinetics via UV-Vis spectroscopy. Quenching experiments with radical scavengers (e.g., TEMPO) identify reactive oxygen species (ROS) involvement .
Comparison with Similar Compounds
Chloro-substituted indenones and related derivatives exhibit distinct physicochemical and functional properties depending on substituent positions, steric effects, and electronic profiles. Below is a systematic comparison:
Structural and Physicochemical Properties
Key Research Findings and Trends
- Substituent Effects : Chlorine at C4 (vs. C5 or C6) reduces electron density at the ketone group, influencing nucleophilic attack susceptibility. Methyl groups enhance steric effects, slowing reaction kinetics .
- Synthetic Efficiency: Friedel-Crafts methods remain dominant for indenone synthesis, but yields vary (e.g., 42% for 5-chloro derivative vs. higher yields for methylated analogs) .
- Emerging Applications: Indenones are gaining traction in asymmetric catalysis, as seen in the synthesis of (–)-actinophyllic acid intermediates .
Properties
IUPAC Name |
4-chloro-1,3-dihydroinden-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJSQABZKAMVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600874 | |
Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-90-6 | |
Record name | 4-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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